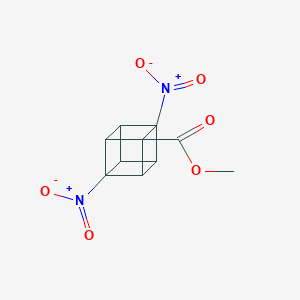
methyl 2,7-dinitrocubane-1-carboxylate
Description
methyl 2,7-dinitrocubane-1-carboxylate is a unique organic compound characterized by its cubane structure, which is a highly strained, cage-like molecule. The compound is also known as methyl 2,7-dinitropentacyclo-[4.2.0.0(2,5).0(3,8).0(4,7)]octane-1-carboxylate . This structure is notable for having substituents on adjacent carbon atoms, making it one of the few examples of such cubanes .
Properties
CAS No. |
149574-35-6 |
|---|---|
Molecular Formula |
C10H8N2O6 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
InChI Key |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2,7-dinitrocubane-1-carboxylate involves multiple steps, typically starting from simpler cubane derivatives. The synthetic route often includes nitration reactions to introduce nitro groups and esterification to add the methoxycarbonyl group . Specific reaction conditions, such as the choice of solvents, temperature control, and the use of catalysts, are crucial to achieving high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
Chemical Reactions Analysis
methyl 2,7-dinitrocubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: The nitro and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2,7-dinitrocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique structure and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific geometric and electronic properties.
Mechanism of Action
The mechanism by which methyl 2,7-dinitrocubane-1-carboxylate exerts its effects is primarily through its highly strained cubane structure. This strain can influence the reactivity and interaction of the compound with other molecules. The molecular targets and pathways involved would depend on the specific application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to methyl 2,7-dinitrocubane-1-carboxylate include other cubane derivatives with different substituents, such as:
1,4-Dinitrocubane: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-Methoxycarbonylcubane:
1,4-Dimethoxycarbonylcubane: Contains two methoxycarbonyl groups, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of nitro and methoxycarbonyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


